2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-

Description

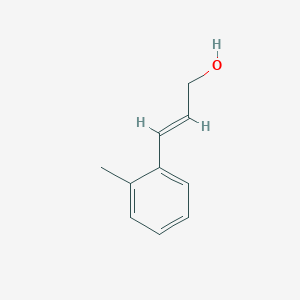

(2E)-3-(2-methylphenyl)prop-2-en-1-ol, also known as ortho-methylcinnamyl alcohol, is an aromatic allylic alcohol. Its core structure is shared with cinnamyl alcohol, a compound found naturally in esters in storax, Balsam of Peru, and cinnamon leaves. wikipedia.org The defining features of the subject molecule are the propenol chain, which provides the reactive alcohol functionality, and the phenyl ring substituted with a methyl group at the second carbon. This specific substitution pattern distinguishes it from other isomers and the parent compound, influencing its steric and electronic properties.

| Property | Value |

| IUPAC Name | (2E)-3-(2-methylphenyl)prop-2-en-1-ol |

| Molecular Formula | C₁₀H₁₂O |

| Synonyms | (E)-3-(o-tolyl)prop-2-en-1-ol, o-Methylcinnamyl alcohol |

The study of cinnamyl alcohol and its derivatives has a rich history rooted in natural product chemistry. Cinnamyl alcohol itself is valued for its distinct sweet, balsamic, and hyacinth-like fragrance, leading to its use in perfumery and deodorants. wikipedia.org Beyond its sensory properties, it serves as a versatile organic building block in chemical synthesis. google.com

Historically, the broader family of cinnamic acid and its derivatives, including the corresponding alcohols and aldehydes, has been significant. Research into the metabolism of cinnamic acid was pivotal in elucidating the beta-oxidation pathway of fatty acid catabolism. inchem.org In more contemporary synthetic chemistry, cinnamyl alcohol derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. researchgate.net This has spurred interest in synthesizing novel derivatives to explore their therapeutic potential. Furthermore, cinnamyl alcohol can act as a chain transfer agent in polymerization processes and is a precursor in the synthesis of pharmaceuticals. wikipedia.org

Allylic alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts enhanced reactivity compared to typical alcohols, making them valuable intermediates in organic synthesis for constructing complex molecules from simpler precursors.

Research has extensively explored the reactivity of allylic alcohols. They undergo typical alcohol reactions but are particularly active in substitution reactions. Their versatility is demonstrated in various transformations, including:

Oxidation: Allylic alcohols can be selectively oxidized to the corresponding α,β-unsaturated aldehydes or ketones.

Epoxidation: The double bond can undergo stereoselective epoxidation, a key step in the synthesis of various natural products and pharmaceuticals.

Isomerization: Catalytic isomerization of allylic alcohols can yield ketones, a transformation studied with catalysts like ruthenium(II) complexes.

Alkylation: They can be used in Friedel-Crafts alkylation reactions with aromatic compounds. google.com

The simplest member of this class, allyl alcohol, is a precursor to numerous specialized compounds, including flame-resistant materials, drying oils, and plasticizers. The synthesis of related α,β-unsaturated ketones, known as chalcones, often involves the Claisen-Schmidt condensation of aromatic aldehydes and ketones. chemicalbook.commdpi.comresearchgate.net These chalcones can then be selectively reduced to form substituted allylic alcohols, representing a common synthetic pathway to this class of compounds.

A comprehensive review of current scientific literature indicates that (2E)-3-(2-methylphenyl)prop-2-en-1-ol is not a subject of extensive, dedicated academic investigation. While its parent compound, cinnamyl alcohol, and other derivatives are well-documented, this specific ortho-methyl substituted isomer appears to be a niche compound with limited presence in published research.

The rationale for investigating such a molecule would typically stem from its structural relationship to more broadly studied cinnamyl alcohols. Research could potentially focus on how the ortho-methyl group influences the molecule's properties compared to the unsubstituted, meta-, or para-isomers. This includes potential effects on:

Reactivity: The steric hindrance from the ortho-methyl group could influence the reaction rates and stereochemical outcomes of reactions involving the adjacent propenol side chain.

Biological Activity: Substituent positions on the phenyl ring are known to critically affect the pharmacological profiles of cinnamyl derivatives.

Material Science: Its potential use as a monomer or building block in polymer synthesis could be explored.

However, at present, there are no significant, publicly accessible research programs or publications focused specifically on these aspects for (2E)-3-(2-methylphenyl)prop-2-en-1-ol. Its study is largely confined to its existence as a potential synthetic target or as one of many derivatives in broader chemical libraries. The synthesis of its corresponding ketone precursor, a chalcone, via methods like the Claisen-Schmidt condensation of 2-methylbenzaldehyde (B42018) with an appropriate ketone, is a chemically feasible route, but reports detailing this specific transformation and subsequent reduction to the target alcohol are scarce.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7,11H,8H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTULPAVNUDILJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2e 3 2 Methylphenyl Prop 2 En 1 Ol

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (2E)-3-(2-methylphenyl)prop-2-en-1-ol, the primary disconnection points are the carbon-carbon double bond and the carbon-oxygen bond of the alcohol.

Key Disconnections:

C=C Bond Disconnection: This disconnection points to two primary synthetic strategies:

Aldehyde and a Phosphonium (B103445) Ylide/Phosphonate (B1237965) Carbanion: This suggests a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction between 2-methylbenzaldehyde (B42018) and a suitable two-carbon phosphorus-based reagent.

Aldehyde and an Acetaldehyde (B116499) Equivalent: This implies a condensation reaction, such as an aldol (B89426) condensation, between 2-methylbenzaldehyde and acetaldehyde.

C-O Bond Disconnection (Functional Group Interconversion): This approach involves the reduction of a corresponding α,β-unsaturated aldehyde or ester. The target molecule can be seen as the reduction product of (2E)-3-(2-methylphenyl)propenal or its corresponding ester derivative.

Classical Synthetic Routes

Classical methods for the synthesis of allylic alcohols like (2E)-3-(2-methylphenyl)prop-2-en-1-ol have been well-established and are widely used.

Condensation Reactions Employing Aromatic Aldehydes

Aldol condensation reactions are a fundamental method for forming carbon-carbon bonds. The synthesis of the precursor, (2E)-3-(2-methylphenyl)propenal, can be achieved through a Claisen-Schmidt condensation. nih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone.

In this specific synthesis, 2-methylbenzaldehyde would be reacted with acetaldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.comchemicalbook.comorgsyn.orgnih.gov The initial aldol addition product readily undergoes dehydration to form the more stable conjugated system of the α,β-unsaturated aldehyde. Subsequent stereoselective reduction of the aldehyde group yields the desired (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

| Reactants | Catalyst/Reagents | Product |

| 2-methylbenzaldehyde, Acetaldehyde | NaOH or KOH | (2E)-3-(2-methylphenyl)propenal |

| (2E)-3-(2-methylphenyl)propenal | NaBH4, CeCl3·7H2O (Luche reduction) | (2E)-3-(2-methylphenyl)prop-2-en-1-ol |

Olefination Strategies for Carbon-Carbon Bond Formation

Olefination reactions provide a direct route to the carbon-carbon double bond in the target molecule. The Wittig and Horner-Wadsworth-Emmons reactions are prominent examples. lumenlearning.comnih.gov

Wittig Reaction: This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol, 2-methylbenzaldehyde would be treated with a Wittig reagent derived from a 2-hydroxyethylphosphonium salt. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, with unstabilized ylides often favoring the Z-alkene. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. conicet.gov.arwikipedia.orgorganic-chemistry.org It offers several advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed and generally high E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.orguta.edu To synthesize the target molecule, 2-methylbenzaldehyde would be reacted with the carbanion generated from a phosphonate ester containing a protected hydroxyl group, such as diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate. Subsequent deprotection of the alcohol would yield (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

| Olefination Reaction | Aldehyde | Phosphorus Reagent | Key Features |

| Wittig Reaction | 2-methylbenzaldehyde | (2-Hydroxyethyl)triphenylphosphonium salt | Can produce both E and Z isomers. |

| Horner-Wadsworth-Emmons | 2-methylbenzaldehyde | Diethyl (2-hydroxyethyl)phosphonate | Generally provides high E-selectivity. |

Stereoselective Reduction of Precursor Carbonyl Compounds

The stereoselective reduction of the corresponding α,β-unsaturated aldehyde, (2E)-3-(2-methylphenyl)propenal, is a crucial step to obtain the desired allylic alcohol without reducing the carbon-carbon double bond. Several methods are available for this selective transformation.

Luche Reduction: This method employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate, in a protic solvent like methanol (B129727) or ethanol (B145695). google.com The cerium salt enhances the electrophilicity of the carbonyl group, facilitating its selective reduction over the alkene.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can selectively reduce α,β-unsaturated aldehydes to allylic alcohols at low temperatures. Careful control of stoichiometry and reaction temperature is essential to prevent over-reduction.

Catalytic Hydrogenation: Selective hydrogenation of the carbonyl group in the presence of a double bond can be achieved using specific catalysts and reaction conditions. For instance, ruthenium-based catalysts have been shown to be effective for the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol. google.com

Modern Catalytic Approaches

Modern synthetic methods often rely on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. mdpi.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. nih.govpurdue.edu For the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol, a palladium-catalyzed reaction could be envisioned.

Suzuki-Miyaura Coupling: A plausible approach involves the cross-coupling of a vinyl boronic acid or ester, such as (E)-3-(dihydroxyboryl)prop-2-en-1-ol, with 2-bromotoluene (B146081) in the presence of a palladium catalyst and a base. This method directly constructs the aryl-vinyl bond.

Heck Reaction: While less direct for this specific target, a Heck reaction could potentially be used to couple 2-iodotoluene (B57078) with an acrolein derivative, followed by reduction.

These modern catalytic methods offer the potential for milder reaction conditions and broader substrate applicability compared to some classical routes. nih.govacs.orgrsc.orgresearchgate.netorganic-chemistry.org

Asymmetric Synthesis and Stereocontrol Methodologies

The asymmetric synthesis of allylic alcohols is a well-established field, crucial for the production of chiral building blocks in pharmaceuticals and fine chemicals. For a compound like (2E)-3-(2-methylphenyl)prop-2-en-1-ol, which is achiral, the principles of asymmetric synthesis would apply to the creation of chiral derivatives or in stereoselective reactions where the alcohol is an intermediate.

A primary method for achieving stereocontrol in the synthesis of allylic alcohols is the asymmetric reduction of the corresponding α,β-unsaturated aldehyde , in this case, 2-methylcinnamaldehyde. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Notable Asymmetric Reduction Methods:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with a borane (B79455) source (like BH₃·THF or catecholborane) to reduce prochiral ketones and aldehydes to chiral secondary alcohols with high enantiomeric excess.

Noyori Asymmetric Hydrogenation: This involves the use of ruthenium-phosphine-diamine catalysts for the hydrogenation of unsaturated aldehydes and ketones. By selecting the appropriate chiral ligands, either enantiomer of the desired alcohol can be produced.

Transfer Hydrogenation: Asymmetric transfer hydrogenation, often using catalysts based on ruthenium or rhodium with chiral ligands in the presence of a hydrogen donor (e.g., isopropanol (B130326) or formic acid), is another powerful technique for the enantioselective reduction of α,β-unsaturated aldehydes.

While these methods are broadly applicable, the specific substrate, 2-methylcinnamaldehyde, would require empirical testing to determine the optimal catalyst, solvent, and reaction conditions to achieve high yield and enantioselectivity.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of allylic alcohols, organocatalytic approaches often focus on the reduction of the corresponding aldehyde.

Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) are common classes of organocatalysts. For instance, a chiral secondary amine could be used to form a transient chiral enamine with an aldehyde, which can then be involved in a subsequent stereoselective reaction. However, for the direct synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol, the most relevant organocatalytic transformation would be the asymmetric reduction of 2-methylcinnamaldehyde.

Relevant Organocatalytic Reduction Systems:

Hantzsch Ester Mediated Reductions: Chiral phosphoric acids or other Brønsted acids can catalyze the transfer hydrogenation from a Hantzsch ester to an α,β-unsaturated aldehyde, proceeding through a chiral iminium ion intermediate to yield the chiral allylic alcohol.

N-Heterocyclic Carbene (NHC) Catalysis: While more commonly used for umpolung reactivity, certain NHC-catalyzed protocols can be adapted for reductive processes, although this is less common for simple allylic alcohol synthesis.

Again, the application of these organocatalytic methods to 2-methylcinnamaldehyde to produce the target alcohol would need to be experimentally verified, as no specific studies were identified.

Green Chemistry Principles Applied to (2E)-3-(2-methylphenyl)prop-2-en-1-ol Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comwikipedia.orgjocpr.com The synthesis of cinnamyl alcohol derivatives is an area where these principles can be effectively applied.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally damaging.

Aqueous Medium: The reduction of cinnamaldehydes to cinnamyl alcohols can be performed in water using water-soluble reducing agents like sodium borohydride or through catalytic transfer hydrogenation with water-soluble catalysts. The use of phase-transfer catalysts or surfactants may be necessary to overcome solubility issues of the organic substrate.

Solvent-Free Reactions: A common approach for solvent-free synthesis is the Claisen-Schmidt condensation to form the cinnamaldehyde precursor, which can be performed by grinding the solid reactants (an appropriate acetophenone (B1666503) and 2-methylbenzaldehyde) with a solid base catalyst (e.g., NaOH or KOH). The subsequent reduction step to the alcohol is more challenging to perform solvent-free but could potentially be achieved using a solid-supported reducing agent. A patent for related cinnamyl alcohol derivatives describes a method using a two-phase system of supercritical CO₂, water, and polyethylene (B3416737) glycol under microwave irradiation, which aligns with green chemistry principles by using a benign solvent system and energy-efficient heating. google.com

Biocatalytic Synthesis Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity under mild, aqueous conditions. nih.gov

Ene-Reductases and Alcohol Dehydrogenases: A potential biocatalytic route to (2E)-3-(2-methylphenyl)prop-2-en-1-ol would involve a two-step enzymatic process starting from 2-methylcinnamaldehyde. First, an alcohol dehydrogenase (ADH) could selectively reduce the aldehyde group to an alcohol. Many ADHs are known to perform this reaction with high chemoselectivity, avoiding the reduction of the carbon-carbon double bond.

Whole-Cell Biotransformation: An engineered microorganism, such as E. coli or baker's yeast (Saccharomyces cerevisiae), could be used. These organisms possess a variety of reductase enzymes. For instance, research on the parent compound, cinnamyl alcohol, has demonstrated its production from L-phenylalanine in a metabolically engineered strain of E. coli, representing a fully bio-based and green production route. nih.gov Similar pathways could theoretically be developed for substituted derivatives. Research has also shown that enzymes from simple vegetable wastes can reduce benzaldehyde (B42025) to benzyl (B1604629) alcohol, highlighting the potential for using crude biological sources as catalysts. scielo.org.mx

| Biocatalyst Type | Starting Material | Transformation | Potential Advantages |

|---|---|---|---|

| Isolated Alcohol Dehydrogenase (ADH) | 2-Methylcinnamaldehyde | Chemoselective reduction of aldehyde | High selectivity, mild conditions, aqueous medium |

| Engineered E. coli | Glucose / Glycerol | De novo synthesis via metabolic pathway | Uses renewable feedstocks, avoids toxic reagents |

| Plant-based enzymes (e.g., from waste) | 2-Methylcinnamaldehyde | Reduction of aldehyde | Low-cost catalyst source, sustainable |

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org

Reaction Types: Addition and rearrangement reactions have a 100% theoretical atom economy. Substitution and elimination reactions generate byproducts and thus have lower atom economies. For the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol, a catalytic hydrogenation of 2-methylcinnamaldehyde represents a high atom economy pathway:

C₁₀H₁₀O + H₂ → C₁₀H₁₂O (2-methylcinnamaldehyde + Hydrogen → (2E)-3-(2-methylphenyl)prop-2-en-1-ol)

In this ideal reaction, all atoms from the reactants are incorporated into the product, leading to a theoretical atom economy of 100%.

Stoichiometric Reagents: In contrast, using a stoichiometric reducing agent like sodium borohydride (NaBH₄) for the reduction results in a lower atom economy. The reaction generates inorganic borate (B1201080) salts as byproducts, which must be separated and disposed of. wikipedia.org

4 C₁₀H₁₀O + NaBH₄ + 4 H₂O → 4 C₁₀H₁₂O + NaB(OH)₄

To minimize waste, catalytic routes are highly preferred over stoichiometric ones. Furthermore, choosing recyclable catalysts, minimizing solvent use, and preventing the formation of side products are all crucial strategies for improving the sustainability of the synthesis.

Advanced Analytical and Spectroscopic Characterization of 2e 3 2 Methylphenyl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methylene (B1212753), and methyl protons. The trans-configuration of the double bond is typically characterized by a large coupling constant (J) between the vinylic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 7.10 - 7.50 | Multiplet | - |

| H-3 | 6.70 - 6.90 | Doublet | ~16 |

| H-2 | 6.30 - 6.50 | Doublet of Triplets | ~16, ~6 |

| H-1 (CH₂OH) | 4.20 - 4.40 | Doublet | ~6 |

| OH | Variable | Singlet (broad) | - |

| Ar-CH₃ | 2.30 - 2.40 | Singlet | - |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary, C-bound) | 135 - 138 |

| Ar-C (quaternary, CH₃-bound) | 134 - 136 |

| Ar-CH | 125 - 131 |

| C-3 | 130 - 133 |

| C-2 | 127 - 130 |

| C-1 (CH₂OH) | 62 - 65 |

| Ar-CH₃ | 19 - 22 |

Two-dimensional NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the structure of (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Key expected correlations include the coupling between the vinylic protons (H-2 and H-3) and the coupling between the H-2 vinylic proton and the methylene protons of the alcohol group (H-1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. For instance, it would link the predicted ¹H signals for H-1, H-2, H-3, the aromatic protons, and the methyl protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the H-1 protons and the C-2 and C-3 carbons, and between the vinylic proton H-3 and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. For the (2E)-isomer, a key NOE would be expected between the H-3 vinylic proton and the aromatic protons on the 2-methylphenyl ring, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and providing structural information through fragmentation analysis.

While experimental HRMS data is not available, the exact mass of the molecular ion ([M]⁺) of (2E)-3-(2-methylphenyl)prop-2-en-1-ol can be calculated from its molecular formula, C₁₀H₁₂O.

Calculated Exact Mass:

| Ion Formula | Calculated m/z |

| [C₁₀H₁₂O]⁺ | 148.08882 |

This calculated exact mass would be used to confirm the elemental composition of the molecule in an experimental setting.

In the absence of experimental tandem mass spectrometry (MS/MS) data, a plausible fragmentation pathway can be proposed based on the structure of (2E)-3-(2-methylphenyl)prop-2-en-1-ol. Common fragmentation mechanisms for allylic alcohols and compounds with aromatic rings would be expected.

Predicted Fragmentation Pattern:

Loss of a hydroxyl radical (•OH): This would lead to a fragment ion at m/z 131.

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 130.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propenol side chain could lead to the formation of a tropylium (B1234903) ion or a related stable carbocation.

Cleavage of the propenol side chain: Various cleavages of the C-C bonds in the side chain would produce smaller fragment ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted Vibrational Frequencies:

The following table outlines the predicted characteristic absorption bands in the IR and Raman spectra of (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H | Stretching | 3200 - 3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (alkenyl) | Stretching | 3010 - 3095 | Medium |

| C-H (methyl) | Stretching | 2850 - 2960 | Medium |

| C=C (alkenyl) | Stretching | 1640 - 1680 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Strong |

| C-O | Stretching | 1000 - 1260 | Medium |

| =C-H (trans) | Bending (out-of-plane) | 960 - 975 | Medium |

The broad O-H stretching band in the IR spectrum is characteristic of the alcohol functional group. The C=C stretching frequencies for both the alkene and the aromatic ring would be prominent in both IR and Raman spectra. The out-of-plane bending of the trans-alkenyl C-H bond is a key diagnostic peak in the IR spectrum for confirming the stereochemistry of the double bond.

X-ray Crystallography for Solid-State Structure and Conformational Analysis of Derivatives

While the crystal structure of (2E)-3-(2-methylphenyl)prop-2-en-1-ol itself is not extensively documented in publicly available literature, valuable insights into its likely solid-state conformation and intermolecular interactions can be gleaned from the X-ray crystallographic analysis of its derivatives. The study of closely related compounds provides a robust framework for understanding the structural nuances of the parent molecule.

These findings from derivatives suggest that (2E)-3-(2-methylphenyl)prop-2-en-1-ol, in its solid form, would likely exhibit a largely planar conformation, with the potential for various intermolecular interactions, including hydrogen bonding involving the hydroxyl group and π-stacking interactions from the phenyl ring. The presence of the methyl group on the phenyl ring may introduce some steric effects that could subtly influence the crystal packing compared to unsubstituted cinnamyl alcohol.

Table 1: Crystallographic Data for a Derivative of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

| Parameter | (2E)-1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one nih.gov |

| Chemical Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6990 (18) |

| b (Å) | 8.8022 (13) |

| c (Å) | 13.172 (2) |

| β (°) | 105.565 (2) |

| Volume (ų) | 1418.3 (4) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are indispensable for the quality control of chemical substances, enabling the separation of the target compound from impurities and closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for the analysis of compounds like (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

HPLC is a versatile technique for the purity assessment and isomeric separation of non-volatile and thermally labile compounds. For cinnamyl alcohol derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The separation of positional isomers (e.g., ortho-, meta-, para-methylphenyl) can be challenging but is often achievable with careful method development. chromforum.org Normal-phase chromatography can also be effective for isomer separation. chromforum.org Furthermore, the separation of geometric (E/Z) isomers can be accomplished using specialized polar-embedded phases in RP-HPLC. chromforum.org

Advanced detection techniques significantly enhance the information obtained from an HPLC analysis. A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. Mass Spectrometry (MS) detection provides molecular weight and fragmentation data, offering a high degree of specificity for compound identification. The use of certified reference materials is crucial for the accurate quantification and validation of HPLC methods. sigmaaldrich.cn

For the purification of specific isomers, preparative HPLC can be utilized to isolate milligram quantities of the desired compound from a mixture. nsf.gov This is particularly valuable for obtaining pure standards for further spectroscopic and biological studies.

Table 2: Illustrative HPLC Parameters for Isomer Separation

| Parameter | Typical Conditions for Isomer Separation |

| Column | Reversed-Phase C18, Polar-Embedded Phases |

| Mobile Phase | Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724), methanol) |

| Detection | Diode Array Detector (DAD), Mass Spectrometer (MS) |

| Application | Purity assessment, separation of positional and geometric isomers |

(2E)-3-(2-methylphenyl)prop-2-en-1-ol, being a volatile compound, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and provides excellent separation efficiency for complex mixtures of volatile organic compounds. In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, generating a unique mass spectrum for each component that acts as a chemical fingerprint.

GC-MS is widely used for the analysis of fragrance compounds, including alcohols, aldehydes, and esters. gcms.cz The identification of individual components in a mixture is typically achieved by comparing their mass spectra with those in established spectral libraries. gcms.cz This technique is also invaluable for detecting and quantifying impurities in alcohol-based products. shimadzu.com

In the context of (2E)-3-(2-methylphenyl)prop-2-en-1-ol, GC-MS can be employed to:

Determine the purity of a sample by separating the main component from any volatile impurities.

Identify and quantify isomeric impurities, such as the corresponding (2Z)-isomer or positional isomers.

Analyze the volatile profile of a sample, which is particularly relevant for applications in the fragrance and flavor industries. frontiersin.org

For certain challenging analyses, derivatization may be employed to improve the chromatographic behavior or mass spectrometric detection of the analyte. nih.gov

Table 3: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | General Conditions for GC-MS Analysis |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature programming to separate compounds with a range of boiling points |

| Ionization | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer (Quadrupole, Ion Trap, etc.) |

| Application | Purity assessment, identification of volatile impurities and isomers |

Derivatization and Chemical Modification Strategies for 2e 3 2 Methylphenyl Prop 2 En 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol functionality of (2E)-3-(2-methylphenyl)prop-2-en-1-ol is a prime site for various functional group interconversions, enabling the synthesis of a diverse array of derivatives.

Oxidation: The hydroxyl group can be oxidized to yield the corresponding aldehyde, (2E)-3-(2-methylphenyl)propenal. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common and effective method involves the use of manganese dioxide (MnO2) in a suitable organic solvent like dichloromethane (B109758) (DCM). This heterogeneous oxidation is particularly useful for allylic alcohols due to its selectivity.

Esterification: Esters of (2E)-3-(2-methylphenyl)prop-2-en-1-ol can be readily prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), provides a direct route to ester synthesis. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in a process known as Steglich esterification. nih.gov For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalytic amount of acid yields (2E)-3-(2-methylphenyl)prop-2-enyl acetate (B1210297).

Etherification: The synthesis of ethers from (2E)-3-(2-methylphenyl)prop-2-en-1-ol can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.orgchemistrysteps.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide or ethyl bromide) proceeds via an SN2 mechanism to furnish the desired ether. The choice of a non-nucleophilic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), is crucial to prevent unwanted side reactions. chemistrytalk.org

Conversion to Alkyl Halides: The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate further nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) in the presence of a base like pyridine is a common method for converting primary alcohols to alkyl chlorides. libretexts.orgyoutube.com Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding alkyl bromide. These transformations proceed with inversion of configuration if the carbon bearing the hydroxyl group is chiral.

Table 1: Functional Group Interconversions of the Hydroxyl Moiety

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | MnO2, Dichloromethane (DCM), Room Temperature | (2E)-3-(2-methylphenyl)propenal |

| Esterification | Acetic Anhydride, Pyridine, Room Temperature | (2E)-3-(2-methylphenyl)prop-2-enyl acetate |

| Etherification | 1. NaH, THF; 2. Methyl Iodide | (2E)-1-methoxy-3-(2-methylphenyl)prop-2-ene |

| Halogenation | Thionyl Chloride (SOCl2), Pyridine, 0 °C to Room Temperature | (2E)-1-chloro-3-(2-methylphenyl)prop-2-ene |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of (2E)-3-(2-methylphenyl)prop-2-en-1-ol is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing alkyl and allyl alcohol groups will influence the position of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration. This reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). The position of nitration will be directed by the existing substituents on the benzene (B151609) ring.

Halogenation: Halogenation of the phenyl ring, such as bromination, can be carried out using a halogen (e.g., Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3). nih.govlibretexts.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (B52724) can also be used as a source of electrophilic bromine. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions provide a means to introduce alkyl and acyl groups, respectively, onto the aromatic ring. mdpi.com Friedel-Crafts acylation, for instance, involves the reaction of the aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ketone can be a valuable intermediate for further synthetic transformations.

Reactions Involving the Allylic Double Bond (e.g., Hydrogenation, Epoxidation, Halogenation)

The allylic double bond in (2E)-3-(2-methylphenyl)prop-2-en-1-ol is a key site for a variety of addition reactions, leading to the formation of saturated or functionalized derivatives.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved by treating the compound with hydrogen gas (H2) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). masterorganicchemistry.comlibretexts.orgmdpi.com The reaction is usually carried out in a suitable solvent like ethanol (B145695) or ethyl acetate at room temperature and atmospheric or slightly elevated pressure. This reaction yields 3-(2-methylphenyl)propan-1-ol.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comstackexchange.comleah4sci.comorganic-chemistry.org The epoxidation reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition). masterorganicchemistry.comleah4sci.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Halogenation: The addition of halogens, such as bromine (Br2), across the double bond leads to the formation of a dihalo derivative. This reaction proceeds through a cyclic halonium ion intermediate, and the subsequent nucleophilic attack by the halide ion results in the anti-addition of the two halogen atoms. The reaction is typically carried out in an inert solvent like dichloromethane.

Table 2: Reactions Involving the Allylic Double Bond

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrogenation | H2, Palladium on Carbon (Pd/C), Ethanol, Room Temperature | 3-(2-methylphenyl)propan-1-ol |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Room Temperature | 2-((2-methyloxiran-2-yl)methyl)phenol |

| Dihalogenation | Bromine (Br2), Dichloromethane (DCM), Room Temperature | 1,2-dibromo-3-(2-methylphenyl)propan-1-ol |

Synthesis of Conjugates and Probes for Mechanistic Investigations

To investigate the biological mechanisms of action or to track the molecule within a biological system, conjugates and probes of (2E)-3-(2-methylphenyl)prop-2-en-1-ol can be synthesized. This often involves attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the parent compound.

The hydroxyl group is a convenient handle for the attachment of such probes. For example, a fluorescent probe can be introduced by reacting the alcohol with a fluorescent dye that has a reactive group, such as a carboxylic acid or an isothiocyanate. The formation of an ester or a thiocarbamate linkage, respectively, would covalently attach the fluorescent tag to the molecule.

Similarly, biotinylation, the attachment of a biotin molecule, can be achieved by coupling the alcohol with a biotin derivative that contains a suitable linker and a reactive functional group. Biotinylated molecules are valuable tools in affinity-based studies due to the strong and specific interaction between biotin and avidin (B1170675) or streptavidin proteins.

Exploration of Novel Analogues with Modified Phenyl or Allylic Substituents

The synthesis of novel analogues of (2E)-3-(2-methylphenyl)prop-2-en-1-ol with modified phenyl or allylic substituents is a key strategy for structure-activity relationship (SAR) studies.

Phenyl Ring Modifications: Analogues with different substituents on the phenyl ring can be synthesized by starting with appropriately substituted benzaldehydes in the synthesis of the parent cinnamyl alcohol. For example, using 2,4-dimethylbenzaldehyde (B100707) instead of 2-methylbenzaldehyde (B42018) would lead to the synthesis of (2E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol. This allows for the exploration of the effects of steric and electronic properties of the phenyl ring substituents on the molecule's activity.

Allylic Chain Modifications: Modifications to the allylic chain can also be explored. For instance, introducing a methyl group at the α-position of the double bond would yield (2E)-2-methyl-3-(2-methylphenyl)prop-2-en-1-ol. Such modifications can influence the molecule's conformation, reactivity, and interaction with biological targets. These analogues can be synthesized through modifications of the synthetic route to the parent compound, for example, by using a different phosphonate (B1237965) reagent in a Horner-Wadsworth-Emmons reaction.

Mechanistic Investigations and Structure Activity/property Relationship Sar/spr Studies of 2e 3 2 Methylphenyl Prop 2 En 1 Ol

Elucidation of Reaction Mechanisms in Chemical Transformations of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

The chemical reactivity of (2E)-3-(2-methylphenyl)prop-2-en-1-ol is largely dictated by the allylic alcohol functionality and the electronic effects of the ortho-methylphenyl group. Key chemical transformations include oxidation, esterification, and allylic substitution reactions.

Oxidation: A primary reaction of cinnamyl alcohols is the selective oxidation of the primary alcohol to an aldehyde, forming the corresponding cinnamaldehyde (B126680). researchgate.net This transformation can be achieved with high selectivity using various catalytic systems. For instance, the aerobic oxidation of cinnamyl alcohol to cinnamaldehyde has been effectively catalyzed by gold nanoparticles supported on a nanoporous polymer matrix. researchgate.net The reaction proceeds via first-order kinetics with respect to the alcohol. researchgate.net Bimetallic nanoparticles, such as silver-cobalt supported on functionalized multi-walled carbon nanotubes, have also demonstrated high conversion and selectivity for this oxidation under mild conditions, utilizing molecular oxygen as the oxidant. mdpi.com The ortho-methyl group on the phenyl ring of (2E)-3-(2-methylphenyl)prop-2-en-1-ol is expected to influence the electronic properties of the aromatic system, which in turn can affect the rate and selectivity of the oxidation reaction.

Allylic Substitution: The allylic alcohol moiety can also participate in substitution reactions. Metal triflates, such as indium (III) triflate, have been shown to promote the allylic substitution of cinnamyl alcohol with orthoesters and acetals. nih.govacs.org The reaction outcome is dependent on catalyst loading and temperature, potentially yielding either the linear primary allyl ether or the branched secondary allyl ether. nih.govacs.org The mechanism likely involves the formation of an allylic carbocation intermediate, and the regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The presence of the ortho-methyl group in (2E)-3-(2-methylphenyl)prop-2-en-1-ol could sterically hinder certain reaction pathways while electronically stabilizing the carbocation intermediate.

Molecular-Level Interactions with Biological Systems (In Vitro Studies)

While specific in vitro studies on (2E)-3-(2-methylphenyl)prop-2-en-1-ol are limited, research on cinnamyl alcohol and its derivatives provides a framework for understanding its potential molecular interactions.

Enzymatic Inhibition and Binding Mechanisms

Cinnamyl alcohol and its derivatives have been shown to interact with various enzymes. For instance, cinnamyl alcohol, along with cinnamaldehyde and cinnamic acid, has been identified as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme implicated in various cancers. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of HDAC8, forming key hydrogen bond interactions. nih.gov

Another study investigated the interaction of cinnamyl alcohol, cinnamaldehyde, and cinnamic acid with aldose reductase, an enzyme involved in diabetic complications. amazonaws.com Molecular docking simulations indicated that these compounds can effectively dock into the binding site of the aldose reductase protein, suggesting they can act as inhibitors. amazonaws.com Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the biosynthesis of monolignols and can catalyze the reduction of cinnamaldehydes to their corresponding alcohols. nih.govfrontiersin.org The substrate specificity and activity of CAD isoforms can be influenced by the substitution pattern on the phenyl ring. nih.gov

Receptor Binding Profiling and Ligand Affinity Studies

Specific receptor binding profiles for (2E)-3-(2-methylphenyl)prop-2-en-1-ol are not extensively documented. However, the structural similarity to other biologically active phenylpropanoids suggests potential interactions with various receptors. For example, derivatives of cinnamic acid have been shown to interact with G-protein-coupled receptors (GPCRs). ajpp.in Computational methods like molecular docking are crucial in predicting the binding modes and affinities of such compounds to receptor active sites. ajpp.in

Investigations into Cellular Pathways at a Fundamental Molecular Level

At a molecular level, cinnamyl alcohol has been shown to influence cellular pathways. One study demonstrated that cinnamyl alcohol can attenuate adipogenesis in 3T3-L1 cells by arresting the cell cycle in the G0/G1 phase. nih.gov This effect was linked to the downregulation of key adipogenesis-related markers and cell cycle regulators. nih.gov The study also implicated the phosphorylation of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2) in this process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are valuable computational tools for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. While no specific QSAR/QSPR models for (2E)-3-(2-methylphenyl)prop-2-en-1-ol were found, studies on related cinnamyl alcohol derivatives and other phenolic compounds highlight the potential of this approach.

A comprehensive QSAR study on a series of cinnamate (B1238496) ester analogues with antileishmanial and antitrypanosomal activity revealed a strong dependence of their biological activity on the number and type of polar atoms, which affects their hydrophobic and hydrophilic properties. nih.gov Such models can guide the rational design of more potent derivatives. Feature selection methods are often employed in QSAR studies to identify the most relevant molecular descriptors for predicting toxicity or other biological activities of alcohols and phenols. researchgate.net These descriptors can include constitutional, topological, electronic, and physicochemical properties.

Stereochemical Influences on Molecular Recognition and Chemical Reactivity

The stereochemistry of (2E)-3-(2-methylphenyl)prop-2-en-1-ol, specifically the (2E)-configuration of the double bond, plays a crucial role in its chemical reactivity and molecular recognition. The "E" configuration refers to the trans orientation of the substituents on the double bond, which generally results in a more thermodynamically stable isomer compared to the "Z" (cis) isomer.

In chemical reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. This is particularly evident in stereospecific reactions where different stereoisomers of the reactant lead to stereoisomerically distinct products. masterorganicchemistry.com For example, in the epoxidation of allylic alcohols, the stereochemistry of the double bond influences the facial selectivity of the epoxidation. masterorganicchemistry.com

In the context of molecular recognition, the specific three-dimensional arrangement of atoms in (2E)-3-(2-methylphenyl)prop-2-en-1-ol is critical for its interaction with biological macromolecules such as enzymes and receptors. The defined geometry of the (2E)-isomer will present a specific pharmacophore to the binding site, influencing binding affinity and biological activity. Stereoselective synthesis methods are therefore essential for obtaining stereochemically pure allylic alcohols for such studies. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of 2e 3 2 Methylphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other characteristics. rsdjournal.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. epstem.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of electron distribution. nih.gov

The optimization process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. For (2E)-3-(2-methylphenyl)prop-2-en-1-ol, key structural features include the planarity of the propenol chain and the rotational orientation of the 2-methylphenyl group relative to this chain. The presence of the ortho-methyl group may induce some steric strain, potentially causing a slight twist from a perfectly planar conjugated system. Conformational analysis would explore the energy landscape associated with the rotation around the C-C single bonds to identify the global minimum energy structure and other low-energy conformers.

Table 1: Predicted Optimized Geometric Parameters for (2E)-3-(2-methylphenyl)prop-2-en-1-ol using DFT/B3LYP/6-311++G(d,p) This table presents hypothetical, representative data based on calculations for structurally similar molecules.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| Bond Length | C-C (alkene-phenyl) | 1.47 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Angle | C=C-C (alkene) | 125.5° |

| Bond Angle | C-C-O (alcohol) | 111.0° |

| Dihedral Angle | C(phenyl)-C-C=C | 178.5° |

Once the optimized geometry is obtained, it can be used to predict spectroscopic data. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions can aid in the assignment of experimental spectra. The accuracy of DFT-based chemical shift predictions is often high, with root-mean-square deviations (RMSD) for ¹H shifts typically between 0.07 and 0.19 ppm. mdpi.com

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration. Theoretical IR spectra can help identify characteristic peaks for functional groups, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and aromatic C-H vibrations. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E)-3-(2-methylphenyl)prop-2-en-1-ol This table presents hypothetical, representative data. Actual values depend on solvent and reference standard.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (O-H) | ~1.5-2.5 |

| ¹H (CH₂) | ~4.3 |

| ¹H (=CH-CH₂) | ~6.4 |

| ¹H (Phenyl-CH=) | ~6.8 |

| ¹H (Aromatic) | ~7.1-7.4 |

| ¹H (Methyl) | ~2.3 |

| ¹³C (CH₂) | ~63 |

| ¹³C (=CH-CH₂) | ~126 |

| ¹³C (Phenyl-CH=) | ~133 |

| ¹³C (Aromatic) | ~125-138 |

| ¹³C (Methyl) | ~19 |

Table 3: Predicted Key Vibrational Frequencies for (2E)-3-(2-methylphenyl)prop-2-en-1-ol This table presents hypothetical, representative data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | ~3650 | Medium |

| Aromatic C-H stretch | ~3050-3100 | Weak |

| Alkenyl C-H stretch | ~3020 | Weak |

| C=C stretch (alkene) | ~1650 | Medium |

| C=C stretch (aromatic) | ~1600, 1480 | Strong |

| C-O stretch | ~1050 | Strong |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. muni.cznih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Chemical Hardness (η): η ≈ (I - A) / 2

Electronegativity (χ): χ ≈ (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

For (2E)-3-(2-methylphenyl)prop-2-en-1-ol, the HOMO is expected to be localized primarily on the π-system of the phenyl ring and the double bond, while the LUMO would be an antibonding π* orbital distributed over the same conjugated system. researchgate.net

Table 4: Predicted FMO Energies and Reactivity Descriptors This table presents hypothetical, representative data based on calculations for similar conjugated systems.

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 0.95 |

| Chemical Hardness (η) | 2.45 |

| Electronegativity (χ) | 3.40 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum calculations are excellent for static, isolated molecules (or with implicit solvent models), Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insight into conformational flexibility and the explicit interactions with surrounding solvent molecules. researchgate.net

An MD simulation of (2E)-3-(2-methylphenyl)prop-2-en-1-ol in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange around the solute. Specific interactions, such as hydrogen bonding between the alcohol's hydroxyl group and water molecules, can be observed and quantified. mdpi.com These simulations can also explore the conformational landscape more extensively than static DFT calculations, revealing transient shapes the molecule might adopt in solution, which can be crucial for understanding its reactivity or biological activity. mdpi.com The solvent environment can influence the relative stability of different conformers and thus affect the molecule's average structure and properties.

Molecular Docking and Binding Free Energy Calculations with Biological Targets (for In Vitro Prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for predicting how a compound might interact with a biological target. Cinnamyl alcohol and its derivatives have been investigated for activity against various enzymes, such as aldehyde dehydrogenase and histone deacetylase 8 (HDAC8). nih.govnih.gov

A docking study of (2E)-3-(2-methylphenyl)prop-2-en-1-ol against a target protein would involve placing the molecule into the protein's active site and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Following docking, more rigorous methods like binding free energy calculations (e.g., MM/GBSA) can provide a more quantitative estimate of the binding affinity. researchgate.net These predictions can guide the synthesis and testing of new compounds by prioritizing those with the highest predicted affinity. researchgate.net

Table 5: Hypothetical Molecular Docking Results for (2E)-3-(2-methylphenyl)prop-2-en-1-ol with a Target Protein This table presents a hypothetical example for illustrative purposes.

| Parameter | Predicted Value/Residues |

|---|---|

| Binding Affinity (ΔG) | -7.5 kcal/mol |

| Key Hydrogen Bond Interactions | O-H group with Asp178, Tyr306 |

| Key Hydrophobic Interactions | Phenyl ring with Phe152, Trp271 |

| Predicted Inhibition Constant (Ki) | ~2.5 µM |

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry can be used to elucidate reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing transition states (TS), which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For (2E)-3-(2-methylphenyl)prop-2-en-1-ol, potential reactions for study include its oxidation to the corresponding aldehyde, (2E)-3-(2-methylphenyl)prop-2-enal, or its participation in cycloaddition reactions. researchgate.netcmu.ac.th DFT calculations can be used to find the geometry of the transition state for a proposed mechanism. Characterizing the TS involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, providing critical insights into its feasibility and kinetics.

Table 6: Hypothetical Reaction Pathway Data for the Oxidation to (2E)-3-(2-methylphenyl)prop-2-enal This table presents hypothetical, representative data.

| Parameter | Predicted Value |

|---|---|

| Reaction Type | Oxidation of primary alcohol |

| Activation Energy (Ea) | +18.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -12.0 kcal/mol (exothermic) |

| Key Feature of Transition State | Elongated O-H and C-H bonds being broken |

Future Research Directions and Emerging Applications of 2e 3 2 Methylphenyl Prop 2 En 1 Ol

Development of Novel Synthetic Methodologies

The synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol is foundational to its further study. While classical methods provide a basis, future research will likely focus on developing more efficient, sustainable, and selective synthetic routes.

A primary route involves a two-step process beginning with the synthesis of the precursor aldehyde, (2E)-3-(2-methylphenyl)prop-2-enal. This is achievable through a Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org Specifically, 2-methylbenzaldehyde (B42018) can be reacted with acetaldehyde (B116499) in the presence of a base like sodium hydroxide (B78521). numberanalytics.com

Following the synthesis of the aldehyde, a selective reduction of the carbonyl group is required to yield the target allylic alcohol. Future work could focus on optimizing this reduction to avoid saturation of the carbon-carbon double bond. Beyond traditional reducing agents, green and biocatalytic approaches are a promising frontier. For instance, enzymes such as cinnamyl alcohol dehydrogenase (CAD), which participate in phenylpropanoid biosynthesis, naturally catalyze the reversible conversion of cinnamaldehyde (B126680) to cinnamyl alcohol. wikipedia.org Research into engineered alcohol dehydrogenases (ADHs) or whole-cell biocatalysts could provide a highly selective and environmentally benign pathway to (2E)-3-(2-methylphenyl)prop-2-en-1-ol from its corresponding aldehyde. nih.govresearchgate.net

| Step | Reaction Type | Reactants | Potential Catalyst/Reagent | Key Research Focus |

|---|---|---|---|---|

| 1: Aldehyde Synthesis | Claisen-Schmidt Condensation | 2-Methylbenzaldehyde, Acetaldehyde | Base (e.g., NaOH, KOH) | Improving yield and selectivity; exploring solvent-free conditions. numberanalytics.com |

| 2: Alcohol Formation | Chemoselective Reduction | (2E)-3-(2-methylphenyl)prop-2-enal | Chemical Reductants (e.g., NaBH4) | Maximizing selectivity for the carbonyl group over the alkene. |

| 2: Alcohol Formation | Biocatalytic Reduction | (2E)-3-(2-methylphenyl)prop-2-enal | Engineered Alcohol Dehydrogenase (ADH) | Developing highly specific enzymes for ortho-substituted substrates. wikipedia.orgnih.gov |

Exploration in Materials Science as a Monomer or Functional Building Block

Allyl alcohols are known to be dual-functional monomeric building blocks, possessing both a polymerizable allylic group and a reactive hydroxyl moiety. gantrade.com While the free-radical polymerization of allyl monomers can be challenging, often resulting in low molecular weight oligomers due to degradative chain transfer, they are valuable as co-monomers for introducing pendant hydroxyl groups into polymers. researchgate.nettandfonline.com

Future research could investigate the incorporation of (2E)-3-(2-methylphenyl)prop-2-en-1-ol as a functional co-monomer in polymer systems like styrenics and acrylics. gantrade.com The bulky ortho-methylphenyl group could impart unique properties to the resulting copolymer, such as increased thermal stability, altered refractive index, and modified solubility. The pendant hydroxyl groups introduced by this monomer would also serve as sites for subsequent cross-linking, making these materials potentially useful for developing thermosetting resins, adhesives, and coatings. researchgate.net Furthermore, the alcohol can serve as a precursor to other functional monomers, such as (2E)-3-(2-methylphenyl)prop-2-en-1-yl methacrylate, which could be used to create polymers with distinct properties. nih.gov

Application in Catalysis and Ligand Design for Transition Metal Complexes

The structural features of (2E)-3-(2-methylphenyl)prop-2-en-1-ol make it an intriguing candidate for use as a ligand in transition metal catalysis. Allylic alcohols can coordinate to metal centers through both the hydroxyl oxygen and the π-system of the double bond. mdpi.com The direct use of allylic alcohols in catalysis is an area of growing interest as it aligns with principles of atom economy and waste minimization. nih.gov

A key area for future investigation is the design of transition metal complexes where (2E)-3-(2-methylphenyl)prop-2-en-1-ol serves as a ligand. The ortho-methyl group could exert significant steric influence on the metal's coordination sphere, potentially directing the stereochemical or regiochemical outcome of catalytic reactions. acs.org Such complexes could be explored in reactions like nickel-catalyzed cross-coupling or palladium-catalyzed allylic amination, where the activation of the C–O bond in the allylic alcohol is a critical step. mdpi.comacs.org The interplay between the electronic properties of the phenyl ring and the steric hindrance from the methyl group could lead to novel reactivity and selectivity.

Role in Agrochemistry or Environmental Science (e.g., Natural Product Analogues, Degradation Pathways)

In nature, hydroxylated cinnamyl alcohols, known as monolignols, are the primary building blocks of lignin (B12514952). mdpi.com (2E)-3-(2-methylphenyl)prop-2-en-1-ol can serve as a synthetic analogue of these natural products. Studying its behavior could provide insights into the complex processes of lignin biosynthesis and biodegradation.

The environmental fate of this compound is another important research direction. Based on metabolic studies of related cinnamyl derivatives, the degradation pathway of (2E)-3-(2-methylphenyl)prop-2-en-1-ol is expected to proceed through oxidation of the alcohol to the corresponding aldehyde and then to cinnamic acid. inchem.org Subsequent steps may involve beta-oxidation of the side chain and hydroxylation of the aromatic ring, eventually leading to ring cleavage. inchem.org The ortho-methyl group is expected to influence the rate and regioselectivity of these enzymatic transformations. Furthermore, the known biological activities of cinnamyl derivatives suggest that this compound could be investigated as a lead structure or precursor for new agrochemicals, such as pesticides or herbicides. ontosight.ai

| Metabolic Step | Cinnamyl Alcohol | Hypothesized for (2E)-3-(2-methylphenyl)prop-2-en-1-ol |

|---|---|---|

| Phase I: Oxidation | Oxidized to cinnamaldehyde, then cinnamic acid. inchem.orgfrontiersin.org | Expected oxidation to (2E)-3-(2-methylphenyl)prop-2-enal and corresponding acid. Rate may be affected by ortho-methyl group. |

| Phase I: Epoxidation | Formation of epoxy cinnamic alcohol. nih.govacs.org | Epoxidation of the double bond is possible; steric hindrance from the methyl group may influence this pathway. |

| Phase I: Hydroxylation | Aromatic ring hydroxylation (e.g., p-OH-cinnamic alcohol). frontiersin.org | Ring hydroxylation is likely; the position will be directed by the methyl group. |

| Phase II: Conjugation | Metabolites conjugated with glucuronic acid or glycine (B1666218) for excretion. inchem.org | Acid and hydroxylated metabolites are expected to undergo conjugation. |

Integration of (2E)-3-(2-methylphenyl)prop-2-en-1-ol Research with Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and offer significant potential for accelerating the study of (2E)-3-(2-methylphenyl)prop-2-en-1-ol. cas.org ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, yields, and optimal conditions, which could streamline the development of novel synthetic routes for this compound and its derivatives. sesjournal.commit.edunih.govacs.org

Mechanistic Exploration of Novel Bioactivities (Strictly Non-Clinical)

Cinnamyl alcohol is a well-studied model prohapten, a compound that is not reactive itself but becomes a sensitizer (B1316253) after metabolic activation. frontiersin.orgmnms-platform.com It is known to be bioactivated through enzymatic oxidation to the reactive electrophile cinnamaldehyde, as well as through the formation of sensitizing epoxides. acs.orgresearchgate.net

A crucial area of future non-clinical research is the mechanistic exploration of the bioactivation of (2E)-3-(2-methylphenyl)prop-2-en-1-ol. The presence of the ortho-methyl group could significantly alter its metabolic fate compared to the parent cinnamyl alcohol. Key mechanistic questions include:

Enzymatic Oxidation: How does the steric bulk of the ortho-methyl group affect the binding and turnover rate by alcohol dehydrogenases? wikipedia.org This could influence the rate at which the corresponding reactive aldehyde is formed.

Epoxide Formation: Does the electronic and steric influence of the methyl group favor or hinder the formation of reactive epoxides across the double bond by cytochrome P450 enzymes?

Reactivity of Metabolites: How does the ortho-methyl group alter the intrinsic reactivity of any formed electrophilic metabolites (aldehyde, epoxides) with biological nucleophiles, such as cysteine or lysine (B10760008) residues in model peptides?

Investigating these pathways using in vitro systems, such as human liver microsomes or reconstructed human epidermis models, coupled with advanced analytical techniques, would provide fundamental insights into the structure-metabolism-reactivity relationships for this class of compounds. nih.govacs.org

Q & A

Q. What are the established synthetic routes for (2E)-3-(2-methylphenyl)-2-propen-1-ol, and how can reaction conditions be optimized for high stereochemical purity?

- Methodological Answer :

The synthesis of (2E)-3-(2-methylphenyl)-2-propen-1-ol typically involves aldol condensation or Wittig reactions. For stereochemical control, use bulky bases (e.g., LDA) in aprotic solvents (THF or DCM) to favor the (E)-isomer via kinetic control . Characterization via -NMR should confirm the trans-configuration by observing a coupling constant > 16 Hz for the α,β-unsaturated system. Optimize yield by monitoring reaction temperature (0–5°C for aldol) and stoichiometry (1:1.2 molar ratio of aldehyde to ylide in Wittig reactions) .

Q. How can spectroscopic data (e.g., 1H^1H1H-NMR, IR) be interpreted to distinguish (2E)-3-(2-methylphenyl)-2-propen-1-ol from its (Z)-isomer or structural analogs?

- Methodological Answer :

Key spectroscopic markers:- -NMR : The (E)-isomer exhibits a deshielded vinyl proton (δ 6.5–7.2 ppm) with a coupling constant . The (Z)-isomer shows .

- IR : A strong absorption band at ~3300 cm (O-H stretch) and conjugated C=C stretch at ~1650 cm.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHO) and compare with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions influence the crystallization of (2E)-3-(2-methylphenyl)-2-propen-1-ol, and what software tools are recommended for crystal structure analysis?

- Methodological Answer :

The phenyl and hydroxyl groups facilitate hydrogen bonding (O-H···O) and π-π stacking (T-shaped or offset stacking). Use SHELXTL or Olex2 for single-crystal X-ray diffraction (SCXRD) refinement. For hydrogen bond analysis, apply graph-set notation (e.g., ) to categorize motifs . Thermal ellipsoid plots can highlight molecular flexibility, while Mercury software visualizes packing diagrams. Note: SHELX programs are robust for small-molecule refinement but require high-resolution data (<1.0 Å) for accurate disorder modeling .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, logP) for this compound?

- Methodological Answer :

Discrepancies in melting points or logP values often arise from polymorphic forms or impurities. Reproduce measurements using differential scanning calorimetry (DSC) at 5°C/min heating rate under nitrogen. For logP, employ shake-flask HPLC (octanol-water partition) with triplicate runs. Cross-reference with PubChem and NIST data, prioritizing peer-reviewed studies over vendor-provided values . If inconsistencies persist, perform elemental analysis (C, H, N) to verify sample purity (>98%).

Q. What strategies are recommended for studying the bioactivity of (2E)-3-(2-methylphenyl)-2-propen-1-ol, particularly in anticancer or antimicrobial contexts?

- Methodological Answer :

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include positive controls (e.g., doxorubicin).

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection (DCFH-DA probe).

- SAR analysis : Synthesize analogs (e.g., halogenated phenyl rings) to correlate substituent effects with activity. Antitumor pyrazole derivatives (e.g., compound 16a in ) provide structural inspiration for hybrid molecules.

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of (2E)-3-(2-methylphenyl)-2-propen-1-ol under varying pH conditions?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.

- MD Simulations : Use GROMACS with explicit solvent (water, ethanol) to model degradation pathways at pH 2–12. Monitor bond dissociation in the α,β-unsaturated system.

- pKa prediction : Employ ChemAxon or ACD/Labs to estimate hydroxyl proton acidity (predicted pKa ~10–12). Validate experimentally via potentiometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.